molecular formula C7H15N3O2 B15293335 (Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide

(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide

Cat. No.: B15293335
M. Wt: 173.21 g/mol
InChI Key: QIRCMGHBMQNGAP-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide typically involves the formation of the pyrrolidine ring followed by the introduction of the hydroxymethyl and ethanimidamide groups. One common method involves the reaction of pyrrolidine with formaldehyde and hydrogen cyanide to form the hydroxymethyl derivative. This intermediate is then reacted with hydroxylamine to introduce the hydroxy group, followed by the addition of ethanimidamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The hydroxyl and imidamide groups can interact with active sites of enzymes, potentially leading to the development of new therapeutic agents .

Medicine

In medicine, (Z)-N’-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide is explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique reactivity profile allows for the production of high-value products with specific properties .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and imidamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide is unique due to its combination of hydroxyl and imidamide groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide

InChI

InChI=1S/C7H15N3O2/c8-7(9-12)4-10-2-1-6(3-10)5-11/h6,11-12H,1-5H2,(H2,8,9)

InChI Key

QIRCMGHBMQNGAP-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC1CO)C/C(=N/O)/N

Canonical SMILES

C1CN(CC1CO)CC(=NO)N

Origin of Product

United States

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